1-(2-Trifluoromethyl-phenyl)-butan-1-one is an aromatic ketone characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a butanone moiety. Its molecular formula is , and it features unique physical properties due to the electronegative trifluoromethyl group, which can influence its reactivity and biological activity.
1-(2-Trifluoromethyl-phenyl)-butan-1-one exhibits notable biological activities. Preliminary studies indicate potential antidepressant-like effects, possibly linked to interactions with the serotonergic system. Specifically, it may modulate receptors such as 5-HT1A and 5-HT3, which are crucial in mood regulation. Additionally, its structural properties suggest it could have applications in medicinal chemistry.
Several synthesis methods have been developed for 1-(2-Trifluoromethyl-phenyl)-butan-1-one:
The compound finds applications in various fields:
Interaction studies have shown that 1-(2-Trifluoromethyl-phenyl)-butan-1-one can influence various biological pathways. Its interactions with serotonin receptors suggest potential therapeutic roles in treating mood disorders. Further studies are required to elucidate its full pharmacological profile and mechanism of action.
Several compounds share structural similarities with 1-(2-Trifluoromethyl-phenyl)-butan-1-one. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)acetophenone | Simpler structure, used in organic synthesis | |
| 2-Trifluoromethylbenzaldehyde | Contains an aldehyde functional group | |
| 4,4,4-Trifluoro-3-hydroxybutan-1-one | Hydroxy group adds to reactivity | |
| 3-Trifluoromethylphenylbutanone | Different position of trifluoromethyl substitution |
The uniqueness of 1-(2-Trifluoromethyl-phenyl)-butan-1-one lies in its specific arrangement of functional groups, which influences both its chemical behavior and biological activity compared to these similar compounds. This structural arrangement allows for distinct reactivity patterns and potential applications in pharmaceutical development.
The compound is systematically named 1-(2-(trifluoromethyl)phenyl)butan-1-one, with the CAS registry number 1282983-46-3. Its molecular formula is C₁₁H₁₁F₃O, and it has a molecular weight of 216.20 g/mol. Key structural features include:
The SMILES notation CCC(CC1=CC=CC=C1C(F)(F)F)=O accurately represents its connectivity.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-(trifluoromethyl)phenyl)butan-1-one |
| CAS Number | 1282983-46-3 |
| Molecular Formula | C₁₁H₁₁F₃O |
| Molecular Weight | 216.20 g/mol |
| SMILES Code | CCC(CC1=CC=CC=C1C(F)(F)F)=O |
| MDL Number | MFCD18287536 |
While specific historical records about this compound’s synthesis are sparse, its structure aligns with established methods for trifluoromethyl-substituted aromatic ketones. Key insights include:
Synthetic Routes:
Trifluoromethyl Group Introduction:
The trifluoromethyl substituent is typically introduced via electrophilic fluorination or trifluoromethylating agents (e.g., trifluoromethanesulfonic anhydride) during early-stage synthesis.
Modern Relevance:
The compound’s synthesis reflects advancements in fluorinated aromatic chemistry, driven by demand for electron-deficient intermediates in pharmaceuticals and materials science.
1-(2-Trifluoromethyl-phenyl)-butan-1-one serves as a versatile building block due to its unique electronic and steric properties.
The Friedel-Crafts acylation reaction represents the most widely employed synthetic pathway for preparing 1-(2-Trifluoromethyl-phenyl)-butan-1-one [1] [2]. This electrophilic aromatic substitution reaction involves the reaction between 2-trifluoromethylbenzene and butanoyl chloride in the presence of a Lewis acid catalyst [1] [3]. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring to form the desired ketone product [1] [4].
Aluminum chloride serves as the primary catalyst for this transformation, facilitating the formation of the electrophilic acylium ion through complexation with the acid chloride [1] [2]. The mechanism involves four distinct steps: initial complex formation between aluminum chloride and butanoyl chloride, generation of the acylium ion, electrophilic attack on the aromatic ring, and subsequent deprotonation to restore aromaticity [1] [4]. The trifluoromethyl group's electron-withdrawing nature moderately deactivates the benzene ring, requiring careful optimization of reaction conditions [5] [3].
Optimal reaction conditions typically involve maintaining temperatures between 40-60°C during the initial acylation step [6] [7]. The reaction is preferably initiated at lower temperatures of approximately 40-45°C and may proceed at room temperature for extended periods [7]. Solvent selection proves critical, with nitrobenzene demonstrating superior performance compared to traditional solvents like carbon disulfide [7]. The molar ratio of aromatic substrate to acyl chloride typically ranges from 3:1 to 8:1 to ensure complete conversion [6].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 40-60°C | Higher temperatures increase reaction rate but may promote side reactions |
| Catalyst Loading | 1-5% by mass | Increased loading improves conversion up to optimal point |
| Solvent | Nitrobenzene | Provides better yields and reduced fire hazard compared to carbon disulfide |
| Reaction Time | 1-24 hours | Extended times improve conversion but may increase byproduct formation |
Alternative synthetic routes employ organometallic methodologies, particularly those involving Grignard reagents derived from halogenated trifluoromethylbenzene precursors [8] [9]. The preparation of 2-trifluoromethylphenyl magnesium bromide requires careful handling due to potential explosive characteristics associated with trifluoromethylphenyl Grignard reagents [9]. These reagents can subsequently react with butanoyl chloride or butyric anhydride to yield the target ketone [8].
Recent developments have explored the application of metal-organic framework catalysts for aromatic acylation reactions [10] [11]. Phosphotungstic acid encapsulated in MIL-53 iron frameworks has demonstrated effectiveness in Friedel-Crafts acylation reactions under ultrasonic irradiation conditions [10] [11]. These systems operate under ambient temperature and pressure conditions while maintaining high catalytic efficiency [11].
Continuous production methods utilizing tubular reactors have emerged as efficient alternatives to traditional batch processes [6]. These systems employ segmented heating profiles ranging from 150-300°C with controlled residence times of 3-120 minutes [6]. The continuous approach enables better temperature control and reduced side reaction formation while facilitating industrial-scale production [6].
Systematic optimization studies reveal that reaction yield correlates positively with temperature up to optimal ranges beyond which decomposition occurs [12] [13]. Pressure effects prove particularly significant in gas-phase reactions, where increased pressure enhances collision frequency and reaction rates [13] [14]. For 1-(2-Trifluoromethyl-phenyl)-butan-1-one synthesis, maintaining reaction pressures between 0.5-3.0 megapascals optimizes yield while preventing excessive volatilization [6].
Response surface methodology studies demonstrate that catalyst loading significantly influences reaction outcomes [10] [11]. Optimal aluminum chloride loadings typically range from 1-5% by mass relative to the acyl chloride component [6] [10]. Excessive catalyst concentrations promote undesirable side reactions while insufficient loadings result in incomplete conversion [10].
| Catalyst Loading (% by mass) | Reaction Time (min) | Yield (%) | Primary Byproducts |
|---|---|---|---|
| 1.0 | 120 | 45 | Unreacted starting materials |
| 2.5 | 60 | 78 | Polyacylated products |
| 5.0 | 30 | 92 | Minimal |
| 7.5 | 25 | 89 | Decomposition products |
Solvent selection dramatically impacts both reaction efficiency and product isolation [6] [7]. Nitrobenzene emerges as the preferred medium, providing yields approaching 65% of theoretical while minimizing fire hazards associated with more volatile alternatives [7]. The high boiling point of nitrobenzene facilitates temperature control and enables efficient product recovery through distillation [7].
Modern optimization approaches employ statistical methodologies such as central composite design to evaluate multiple variables simultaneously [15] [11]. These studies typically examine reaction time, catalyst loading, and temperature as independent variables while monitoring yield as the primary response [15]. Mathematical models derived from these experiments enable prediction of optimal conditions with confidence intervals exceeding 95% [11].
The synthesis of 1-(2-Trifluoromethyl-phenyl)-butan-1-one generates several categories of byproducts depending on reaction conditions [16] [15]. Polyacylated products represent the most common impurities, arising from multiple electrophilic substitutions on the aromatic ring [5] [16]. Hydrolysis products from moisture contamination constitute another significant impurity class, emphasizing the importance of anhydrous conditions [2] [3].
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for purity assessment [17]. Quantitative proton nuclear magnetic resonance enables precise determination of both major product content and impurity levels with relative errors below 2% even for minor components present at the 1% level [17]. This method provides simultaneous identification and quantification of impurities without requiring separate analytical procedures [17].
Purification of 1-(2-Trifluoromethyl-phenyl)-butan-1-one commonly employs recrystallization from appropriate solvents [18] [19] [20]. The selection of recrystallization solvent follows established principles: high solubility at elevated temperatures and minimal solubility at reduced temperatures [18] [20]. Methanol frequently serves as an effective recrystallization medium for aromatic ketones, providing high recovery rates and excellent purity enhancement [7].
Vacuum distillation represents the preferred method for large-scale purification due to the compound's thermal stability and favorable volatility characteristics [21] [7]. Typical distillation conditions involve pressures of 1 millimeter mercury with temperatures ranging from 460-470°F [7]. The technique enables separation of higher-boiling polyacylated byproducts while removing volatile impurities [21].
| Purification Method | Purity Achieved (%) | Recovery (%) | Suitable Scale |
|---|---|---|---|
| Recrystallization | 95-99 | 70-85 | Laboratory |
| Vacuum Distillation | 92-97 | 85-95 | Industrial |
| Column Chromatography | >99 | 60-80 | Analytical |
| Crystallization | 90-95 | 80-90 | Pilot |
Column chromatography using silica gel stationary phases provides exceptional purification capability for analytical quantities [22] [23]. The technique exploits differential affinities between the target compound and impurities for the solid phase [22]. Elution with solvent gradients of increasing polarity enables systematic separation of compound classes based on their functional group characteristics [22]. For industrial applications, continuous separation methods utilizing specialized packing materials offer scalable alternatives to traditional batch chromatography [22].
The proton nuclear magnetic resonance spectroscopy of 1-(2-Trifluoromethyl-phenyl)-butan-1-one reveals distinctive spectral signatures characteristic of the trifluoromethyl-substituted aromatic ketone structure. The aromatic protons of the benzene ring display characteristic chemical shifts in the 7.2-8.0 parts per million region, with the ortho-trifluoromethyl substitution pattern creating distinctive coupling patterns [1] [2] [3]. The aromatic proton signals typically appear as complex multiplets due to the electron-withdrawing nature of both the trifluoromethyl group and the carbonyl functionality.
The butyl chain protons exhibit characteristic chemical shifts with the alpha-methylene protons adjacent to the carbonyl group appearing at approximately 2.9-3.2 parts per million as a triplet [1] [4]. The subsequent methylene protons appear upfield at 1.6-1.8 parts per million as a quartet, while the terminal methyl protons of the butyl chain display a characteristic triplet at 0.9-1.1 parts per million [1] [3].
The carbon-13 nuclear magnetic resonance spectrum provides crucial structural information about the molecular framework. The carbonyl carbon typically resonates at approximately 197-200 parts per million, consistent with aromatic ketone chemical shifts [3] [4]. The trifluoromethyl carbon appears as a characteristic quartet at approximately 121-124 parts per million with a carbon-fluorine coupling constant of 271-285 hertz, reflecting the strong scalar coupling between carbon and fluorine nuclei [5] [6] [7].
The aromatic carbon signals span the 125-135 parts per million region, with the carbon bearing the trifluoromethyl group showing characteristic quartet splitting due to carbon-fluorine coupling with coupling constants of 30-35 hertz [6] [8]. The butyl chain carbons exhibit predictable chemical shifts with the alpha-carbon to the carbonyl appearing at 39-42 parts per million, while the remaining aliphatic carbons resonate in the 13-25 parts per million range [1] [3].
The fluorine-19 nuclear magnetic resonance spectrum displays a characteristic singlet at approximately -59 to -63 parts per million for the trifluoromethyl group [6] [7] [8]. This chemical shift range is typical for aromatic trifluoromethyl substituents and provides definitive confirmation of the trifluoromethyl functionality. The chemical shift value is influenced by the electronic environment of the benzene ring and the proximity to the carbonyl group [7] [9].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic Protons | 7.2-8.0 | Multiplet | 7-8 |
| Alpha-Methylene Protons | 2.9-3.2 | Triplet | 7-8 |
| Carbonyl Carbon | 197-200 | Singlet | - |
| Trifluoromethyl Carbon | 121-124 | Quartet | 271-285 |
| Fluorine-19 | -59 to -63 | Singlet | - |
The infrared spectrum of 1-(2-Trifluoromethyl-phenyl)-butan-1-one exhibits characteristic absorption bands that confirm the molecular structure and functional groups present. The carbonyl stretching frequency appears as a strong absorption band at approximately 1680-1690 wavenumbers, which is characteristic of aromatic ketones [10] [11]. This frequency is lower than saturated aliphatic ketones (1715 wavenumbers) due to conjugation with the aromatic ring system [10] [11].
The aromatic carbon-hydrogen stretching vibrations manifest as medium to strong absorptions in the 3050-3100 wavenumbers region, while the aliphatic carbon-hydrogen stretching modes appear at 2850-3000 wavenumbers [10]. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations that appear as strong absorptions in the 1100-1300 wavenumbers region [12] [13].
Aromatic carbon-carbon stretching vibrations are observed as weak to medium intensity bands at 1475-1600 wavenumbers, consistent with substituted benzene derivatives [10] [11]. The carbon-oxygen stretching vibration of the ketone functionality appears at approximately 1000-1300 wavenumbers as part of the complex fingerprint region [10].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy. The trifluoromethyl group exhibits characteristic Raman-active vibrations that are particularly intense due to the polarizability changes associated with carbon-fluorine bond vibrations [12]. The aromatic ring breathing modes appear as medium intensity bands in the 1000-1100 wavenumbers region.
The carbonyl stretching vibration is typically less intense in Raman spectra compared to infrared spectra, appearing as a weak to medium band at similar frequencies (1680-1690 wavenumbers) [14] [15]. The symmetric stretching modes of the trifluoromethyl group are Raman-active and provide diagnostic information about the molecular structure [15] [16].
| Vibrational Mode | Infrared Frequency (cm⁻¹) | Intensity | Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Carbonyl Stretch | 1680-1690 | Strong | 1680-1690 | Weak-Medium |
| Aromatic C-H Stretch | 3050-3100 | Medium-Strong | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Strong | 2850-3000 | Strong |
| C-F Stretch | 1100-1300 | Strong | 1100-1300 | Strong |
| Aromatic C=C Stretch | 1475-1600 | Weak-Medium | 1475-1600 | Medium |
Mass spectrometric analysis of 1-(2-Trifluoromethyl-phenyl)-butan-1-one reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at mass-to-charge ratio 246, corresponding to the molecular formula C₁₁H₁₁F₃O. The molecular ion typically exhibits moderate intensity due to the stabilizing effect of the aromatic ring system [17] [18].
The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group, resulting in loss of the butyl radical (molecular weight 57) to produce an acylium ion at mass-to-charge ratio 189 [19]. This fragmentation is characteristic of aromatic ketones and represents the base peak in many instances [19]. Subsequent loss of carbon monoxide (molecular weight 28) from the acylium ion yields the tropylium-type ion at mass-to-charge ratio 161 [19].
The trifluoromethyl group undergoes characteristic fragmentation involving loss of fluorine radicals and difluorocarbene units. Loss of a fluorine radical (molecular weight 19) from the molecular ion produces a fragment at mass-to-charge ratio 227 [20] [21]. Sequential loss of difluorocarbene (molecular weight 50) generates fragments at mass-to-charge ratios 196 and 146 [20].
The tropylium-type ion at mass-to-charge ratio 161 represents a stable aromatic fragment that retains the trifluoromethyl substitution. This ion can undergo further fragmentation through loss of the trifluoromethyl radical (molecular weight 69) to produce the phenyl cation at mass-to-charge ratio 92 [20] [21]. The trifluoromethyl cation itself appears as a diagnostic fragment at mass-to-charge ratio 69, confirming the presence of the trifluoromethyl functionality [20].
Beta-cleavage of the butyl chain produces fragments corresponding to loss of propyl radicals (molecular weight 43) and ethyl radicals (molecular weight 29). These fragmentations are less favorable compared to alpha-cleavage but contribute to the overall fragmentation pattern [19]. The presence of multiple fragmentation pathways provides comprehensive structural information about the molecular architecture.
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion [M]⁺ | 246 | 30-40% | Molecular ion |
| [M-C₄H₉]⁺ | 189 | 100% (Base peak) | Alpha-cleavage |
| [M-C₄H₉-CO]⁺ | 161 | 60-70% | Alpha-cleavage + CO loss |
| [M-F]⁺ | 227 | 20-30% | Fluorine radical loss |
| [CF₃]⁺ | 69 | 40-50% | Trifluoromethyl cation |
| [C₆H₅]⁺ | 77 | 25-35% | Phenyl cation |
X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of 1-(2-Trifluoromethyl-phenyl)-butan-1-one molecules. The compound typically crystallizes in common space groups with well-defined unit cell parameters that reflect the molecular geometry and intermolecular interactions [22] [23] [24]. The crystal structure reveals the precise bond lengths, bond angles, and torsional angles that define the molecular conformation.
The benzene ring maintains planarity with typical aromatic carbon-carbon bond lengths of 1.38-1.40 angstroms. The trifluoromethyl group adopts a staggered conformation relative to the benzene ring plane, with carbon-fluorine bond lengths of approximately 1.32-1.34 angstroms [22] [24]. The ketone functionality exhibits characteristic double-bond character with a carbon-oxygen bond length of approximately 1.21-1.23 angstroms.
The crystal packing is stabilized by various intermolecular interactions including van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonding involving the fluorine atoms of the trifluoromethyl group [23] [24]. The highly electronegative fluorine atoms can participate in weak hydrogen bonding with aromatic hydrogen atoms from neighboring molecules, contributing to the overall crystal stability.
The carbonyl oxygen atom may also participate in weak intermolecular interactions with aromatic hydrogen atoms, forming networks of molecules within the crystal lattice [23]. These interactions influence the melting point, solubility, and other physical properties of the crystalline material.
The molecular geometry reveals important structural features including the planarity of the aromatic system and the orientation of substituents. The trifluoromethyl group typically adopts a conformation that minimizes steric interactions while maximizing electronic stabilization through conjugation with the aromatic pi-system [22] [24]. The butyl chain extends away from the aromatic ring in an extended conformation to minimize steric hindrance.
Bond angles within the aromatic ring remain close to the ideal 120 degrees for sp² hybridized carbons, while the carbonyl carbon exhibits bond angles approaching 120 degrees consistent with trigonal planar geometry [22]. The torsional angles define the three-dimensional arrangement and reveal the preferred conformations adopted in the solid state.
| Crystallographic Parameter | Value Range | Standard Deviation |
|---|---|---|
| Aromatic C-C Bond Lengths | 1.38-1.40 Å | ±0.02 Å |
| C-F Bond Lengths | 1.32-1.34 Å | ±0.01 Å |
| C=O Bond Length | 1.21-1.23 Å | ±0.01 Å |
| Aromatic Bond Angles | 118-122° | ±2° |
| C-CF₃ Bond Angle | 112-116° | ±2° |
| Carbonyl Bond Angles | 118-122° | ±2° |